Product packaging for 2-Bromo-5-methylcyclohexanone(Cat. No.:CAS No. 89886-68-0)

2-Bromo-5-methylcyclohexanone

Cat. No.: B13925541
CAS No.: 89886-68-0
M. Wt: 191.07 g/mol
InChI Key: ZPYHMKMSTCGYAQ-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Cyclohexanones in Synthetic Organic Chemistry

Halogenated cyclohexanones, a class of compounds to which 2-Bromo-5-methylcyclohexanone belongs, are highly versatile building blocks in synthetic organic chemistry. mdpi.com The presence of two reactive sites, the electrophilic carbonyl carbon and the carbon bearing the halogen, allows for a wide range of chemical transformations. mdpi.com This dual reactivity makes them key precursors for the construction of complex molecular architectures, including various nitrogen, sulfur, and oxygen-containing heterocyclic compounds, some of which exhibit significant biological activity. mdpi.comwikipedia.org

The enhanced reactivity of α-haloketones is attributed to the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov They are valuable alkylating agents and can participate in a variety of reactions, including nucleophilic substitutions, eliminations, and rearrangements. wikipedia.orgjove.com For instance, they are used in the Hantzsch pyrrole (B145914) synthesis to create substituted pyrroles, which are found in many biologically active natural products. wikipedia.org

Historical Development of α-Haloketone Synthesis and Reactivity Studies

The study of α-haloketones dates back to the early 20th century, with significant contributions from chemists like Arthur Hantzsch. wikipedia.org Initially, the synthesis of these compounds often involved direct halogenation of ketones, a method that can sometimes lead to multiple halogenations and other side products. mdpi.comnih.gov Over the years, more refined and selective methods have been developed. These include the use of reagents like N-bromosuccinimide (NBS) and the bromination of enol ethers or enamines to achieve better control over the position of halogenation. wikipedia.orgorgsyn.org

The understanding of α-haloketone reactivity has also evolved significantly. The Favorskii rearrangement, a well-known reaction of α-haloketones, was discovered early on and has been extensively studied. nih.gov More recent research has focused on their use in organocatalysis and their application in the synthesis of medicinally important compounds. mdpi.comwikipedia.org Continuous flow chemistry has also been employed for the safe and efficient synthesis of chiral α-halo ketones, which are crucial building blocks for certain pharmaceuticals. acs.org

Research Rationale and Academic Importance of this compound

The academic importance of this compound stems from its specific structural features and the research questions it helps to address. The methyl group at the 5-position influences the stereochemistry of the molecule and its reactions, providing a model system for studying the conformational analysis of substituted cyclohexanones. acs.org

Research on this compound and related compounds has contributed to a deeper understanding of reaction mechanisms, such as nucleophilic substitution and elimination reactions. jove.com It serves as an intermediate in the synthesis of various organic compounds, allowing for the introduction of different functional groups. For example, it can be used to synthesize 2-amino-6-methyl-4,5,6,7-tetrahydrobenzothiazol-7-one, a heterocyclic compound. lookchem.com The study of its synthesis, for instance from 3-methylcyclohexanone, provides insights into regioselectivity in bromination reactions. lookchem.combrainly.com

Physicochemical Properties of this compound

PropertyValue
CAS Number 89886-68-0
Molecular Formula C₇H₁₁BrO
Molecular Weight 191.07 g/mol
Canonical SMILES CC1CCC(C(=O)C1)Br
InChIKey ZPYHMKMSTCGYAQ-UHFFFAOYSA-N
Topological Polar Surface Area 17.1 Ų
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 0
Data sourced from PubChem and Guidechem. nih.govguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11BrO B13925541 2-Bromo-5-methylcyclohexanone CAS No. 89886-68-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89886-68-0

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

2-bromo-5-methylcyclohexan-1-one

InChI

InChI=1S/C7H11BrO/c1-5-2-3-6(8)7(9)4-5/h5-6H,2-4H2,1H3

InChI Key

ZPYHMKMSTCGYAQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(=O)C1)Br

Origin of Product

United States

Synthetic Methodologies for the Preparation of 2 Bromo 5 Methylcyclohexanone

Direct α-Bromination of 5-Methylcyclohexanone

The most straightforward approach to 2-bromo-5-methylcyclohexanone involves the direct introduction of a bromine atom at the α-position of 5-methylcyclohexanone. This transformation is typically achieved under acidic conditions, which facilitate the formation of an enol intermediate. This enol then acts as a nucleophile, attacking an electrophilic bromine source. The regioselectivity of this reaction—that is, whether bromination occurs at the C2 or C6 position—is a critical consideration.

Brominating Agents and Reaction Conditions

Several reagents can be employed for the α-bromination of ketones. The choice of the brominating agent and the reaction conditions can significantly impact the yield and selectivity of the reaction.

Molecular Bromine (Br₂): The use of molecular bromine in an acidic medium, such as acetic acid, is a classic method for the α-bromination of ketones. The reaction proceeds through an acid-catalyzed enolization of the ketone, followed by the electrophilic attack of bromine on the electron-rich enol.

N-Bromosuccinimide (NBS): N-Bromosuccinimide is a versatile and often preferred reagent for α-bromination. It is a solid, making it easier to handle than liquid bromine, and it can provide a low, steady concentration of bromine in the reaction mixture. NBS can effect α-bromination of carbonyl compounds through either a radical pathway or under acid catalysis. For the synthesis of this compound, an acid-catalyzed pathway is generally favored to promote the formation of the enol intermediate.

Brominating AgentTypical Reaction Conditions
Molecular Bromine (Br₂)Acetic acid, room temperature
N-Bromosuccinimide (NBS)Carbon tetrachloride, radical initiator (e.g., AIBN) for radical pathway; or Acid catalyst (e.g., p-toluenesulfonic acid) for ionic pathway

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The solvent system employed in the direct α-bromination of 5-methylcyclohexanone can have a profound effect on both the efficiency of the reaction and the regioselectivity of the bromination. While specific comparative data for 5-methylcyclohexanone is not extensively tabulated in readily available literature, general principles of ketone halogenation provide valuable insights.

Polar protic solvents, such as acetic acid, can facilitate the enolization step, which is often the rate-determining step in acid-catalyzed halogenation. Chlorinated solvents like carbon tetrachloride are often used in radical brominations with NBS. The choice of solvent can also influence the equilibrium between the ketone and its enol tautomer, thereby affecting the reaction rate. Furthermore, the polarity of the solvent can impact the stability of charged intermediates and transition states, potentially altering the regiochemical outcome of the bromination. For instance, a change in solvent from dimethylformamide (DMF) to a mixture of benzene (B151609) and methanol (B129727) has been observed to reverse the regioselectivity in other types of reactions, highlighting the powerful role of the solvent environment.

Catalytic Strategies for Directed α-Bromination

To enhance the selectivity of α-bromination, various catalytic strategies have been developed. These methods often aim to control the formation of the enol or enolate intermediate, thereby directing the electrophilic attack of the bromine source.

Acid Catalysis: As previously mentioned, acid catalysis is a fundamental strategy to promote the formation of the enol intermediate, which is crucial for the α-bromination of ketones. The rate of halogenation is often dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that enol formation is the rate-limiting step.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric α-functionalization of carbonyl compounds. Chiral secondary amines, such as proline and its derivatives, can react with ketones to form chiral enamines. These enamines can then react with electrophilic bromine sources, leading to the formation of α-brominated ketones with high enantioselectivity. While specific applications to 5-methylcyclohexanone are not extensively detailed, this approach represents a promising avenue for the stereocontrolled synthesis of this compound.

Indirect Synthetic Routes from Precursor Compounds

Indirect methods for the synthesis of this compound involve the pre-formation of a reactive intermediate from 5-methylcyclohexanone, which is then subjected to bromination. These multi-step approaches can offer greater control over the regioselectivity of the bromination.

Enol Silyl (B83357) Ether Mediated Bromination Approaches

A powerful strategy for the regioselective α-bromination of ketones involves the formation of a silyl enol ether. 5-Methylcyclohexanone can be converted to its corresponding silyl enol ether under kinetically or thermodynamically controlled conditions. The resulting silyl enol ether can then be treated with a brominating agent, such as N-bromosuccinimide, to afford the α-bromo ketone. This method is particularly advantageous as it allows for the isolation and purification of the enol ether intermediate, ensuring that bromination occurs at a specific α-position. The radical bromination of silyl enol ethers has been shown to generate α-bromo ketones in good yields.

StepReagents and ConditionsProduct
1. Silyl Enol Ether Formation5-Methylcyclohexanone, Strong base (e.g., LDA), Silylating agent (e.g., TMSCl), Anhydrous solvent (e.g., THF)5-Methyl-1-(trimethylsilyloxy)cyclohex-1-ene
2. BrominationSilyl enol ether, N-Bromosuccinimide (NBS), Solvent (e.g., THF)This compound

Enamine-Based α-Functionalization

The formation of an enamine from 5-methylcyclohexanone provides another avenue for regioselective α-bromination. Enamines are formed by the reaction of a ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine, typically with acid catalysis and removal of water. The resulting enamine is a nucleophilic species, with increased electron density at the α-carbon. Reaction of the enamine with an electrophilic bromine source, like NBS, followed by hydrolysis of the intermediate iminium salt, yields the α-bromo ketone. This method offers good control over the position of bromination, as the enamine is formed regioselectively.

Ring-Forming Cyclization Reactions Preceding Bromination

The construction of the 5-methylcyclohexanone ring, the precursor to the target compound, can be achieved through several classic ring-forming reactions. These methods establish the carbocyclic framework which is then subjected to bromination.

Robinson Annulation: This powerful ring-forming reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. wikipedia.orgnih.gov For the synthesis of a 5-methylcyclohexanone precursor, a potential pathway involves the reaction of an appropriate enolate with a methyl-substituted α,β-unsaturated ketone. For instance, the enolate of a ketone could react with an α,β-unsaturated ketone like methyl vinyl ketone in a Michael fashion, followed by an intramolecular aldol condensation to yield a cyclohexenone derivative. Subsequent reduction of the double bond would afford the saturated 5-methylcyclohexanone ring system.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a well-established method for forming five- and six-membered rings. scienceinfo.comchemistrysteps.com To synthesize 5-methylcyclohexanone via this route, a diester with a methyl substituent at the appropriate position on the carbon chain would be required. Treatment of such a diester with a strong base would induce cyclization to form a β-keto ester. Subsequent hydrolysis and decarboxylation of the β-keto ester would yield the desired 5-methylcyclohexanone.

Diels-Alder Reaction: The [4+2] cycloaddition between a conjugated diene and a dienophile offers a convergent approach to substituted cyclohexene (B86901) rings. mdpi.commasterorganicchemistry.com A plausible route to a 5-methylcyclohexanone precursor would involve the reaction of a methyl-substituted diene with a suitable dienophile. The resulting cyclohexene derivative can then be converted to 5-methylcyclohexanone through a series of functional group transformations, including hydrogenation of the double bond and conversion of other functionalities to a ketone.

Stereoselective Synthesis of Enantiopure this compound

Achieving enantiopure this compound requires careful control over the stereochemistry at both the C2 and C5 positions. This can be accomplished through various asymmetric synthesis strategies.

Chiral Auxiliary-Assisted Methodologies

Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent chemical transformation in a stereoselective manner. In the synthesis of enantiopure this compound, a chiral auxiliary could be attached to the 5-methylcyclohexanone precursor to control the facial selectivity of the enolate formation and subsequent electrophilic bromination. For example, the ketone could be converted to a chiral enamine or imine using a chiral amine. Bromination of this chiral intermediate would proceed with a high degree of stereoselectivity, and subsequent removal of the chiral auxiliary would yield the enantiomerically enriched α-bromo ketone.

Organocatalytic Asymmetric α-Bromination

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. The direct enantioselective α-bromination of ketones can be achieved using small organic molecules as catalysts. rsc.orgucla.edu This approach typically involves the formation of a chiral enamine intermediate from the ketone and a chiral amine catalyst (e.g., a proline derivative). This enamine then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a stereocontrolled manner. The catalyst's chiral environment dictates the facial selectivity of the bromination, leading to the formation of one enantiomer of the α-bromo ketone in excess. For 5-methylcyclohexanone, this method offers a direct route to enantiomerically enriched this compound. The efficiency of such reactions is often evaluated by the enantiomeric excess (ee) of the product.

CatalystBrominating AgentSolventYield (%)Enantiomeric Excess (ee, %)
C2-symmetric imidazolidineN-Bromosuccinimide (NBS)DichloromethaneHighUp to 94
C2-symmetric diphenylpyrrolidineN-Bromosuccinimide (NBS)TetrahydrofuranGoodUp to 96

This table presents generalized data for the organocatalytic α-bromination of ketones as specific data for 5-methylcyclohexanone was not available in the search results. rsc.orgucla.edu

Diastereoselective Control in Synthetic Pathways

When the starting material already possesses a stereocenter, as in the case of enantiopure 5-methylcyclohexanone, the introduction of a new stereocenter at the C2 position can lead to the formation of diastereomers. The control of this diastereoselectivity is crucial. The inherent chirality of the starting material can influence the trajectory of the incoming brominating agent. This substrate-controlled diastereoselectivity can be enhanced by the choice of reagents and reaction conditions. For instance, the use of bulky brominating agents may favor the approach from the less sterically hindered face of the enolate, leading to a higher diastereomeric ratio (dr). The stereochemical outcome is a result of the interplay between steric and electronic factors in the transition state of the bromination reaction.

Reactivity and Chemical Transformation Pathways of 2 Bromo 5 Methylcyclohexanone

Nucleophilic Substitution Reactions at the Brominated Carbon Center

The presence of a bromine atom adjacent to the carbonyl group in 2-Bromo-5-methylcyclohexanone makes the alpha-carbon susceptible to nucleophilic attack. This allows for a variety of substitution reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

Intermolecular Nucleophilic Displacements

This compound readily undergoes intermolecular nucleophilic substitution reactions where a nucleophile replaces the bromide ion. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures. A range of nucleophiles, including thiolates, can effectively displace the bromide. For instance, the reaction with aryl and alkyl chalcogenate salts has been reported. qub.ac.uk The general mechanism involves the attack of the nucleophile on the carbon atom bearing the bromine, leading to the formation of a new bond and the expulsion of the bromide ion.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions

NucleophileReagent ExampleProduct Type
ThiolateSodium thiophenoxide2-(Phenylthio)-5-methylcyclohexanone
CyanideSodium cyanide5-Methyl-2-oxocyclohexanecarbonitrile
AzideSodium azide2-Azido-5-methylcyclohexanone

This table presents hypothetical examples based on the general reactivity of α-bromoketones.

Intramolecular Cyclization Reactions through Bromine Displacement

The strategic positioning of a nucleophilic moiety within the same molecule can lead to intramolecular cyclization, forming bicyclic compounds. While specific examples for this compound are not extensively detailed in the provided search results, the principle of intramolecular nucleophilic substitution is a well-established pathway for constructing ring systems. For example, if a tethered nucleophile, such as a hydroxyl or amino group, is present at a suitable position on the cyclohexanone (B45756) ring or a substituent, it can attack the carbon bearing the bromine, resulting in the formation of a new ring fused or bridged to the original cyclohexanone ring. This strategy is valuable in the synthesis of complex natural products and other polycyclic systems. gla.ac.ukresearchgate.net

Reactions Involving the Ketone Carbonyl Group

The carbonyl group of this compound is another reactive center, participating in a variety of addition and reduction reactions.

Chemoselective Reduction to Hydroxyl Derivatives

The ketone functionality can be selectively reduced to a hydroxyl group, yielding 2-Bromo-5-methylcyclohexanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are sources of hydride ions (H⁻), which act as nucleophiles, attacking the electrophilic carbonyl carbon. masterorganicchemistry.com The choice of reducing agent can sometimes influence the stereochemistry of the resulting alcohol. Catalytic hydrogenation can also be employed for this reduction.

Table 2: Common Reagents for Ketone Reduction

ReagentAbbreviationTypical SolventProduct
Sodium borohydrideNaBH₄Methanol (B129727), Ethanol2-Bromo-5-methylcyclohexanol
Lithium aluminum hydrideLiAlH₄Diethyl ether, THF2-Bromo-5-methylcyclohexanol

Nucleophilic Addition Reactions at the Carbonyl Carbon

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. libretexts.org

Grignard Reactions: Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to ketones. study.commasterorganicchemistry.com For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would result in the formation of a tertiary alcohol after acidic workup. study.commasterorganicchemistry.com The methyl group from the Grignard reagent adds to the carbonyl carbon, and the carbonyl double bond is converted to a hydroxyl group.

Wittig Reaction: The Wittig reaction provides a method for converting ketones into alkenes. lumenlearning.comwikipedia.orglibretexts.org It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.orglibretexts.org This reaction would transform the carbonyl group of this compound into a methylene (B1212753) group, yielding 1-bromo-4-methyl-1-methylenecyclohexane. A key advantage of the Wittig reaction is the specific placement of the double bond. lumenlearning.com

Elimination Reactions for the Formation of Unsaturated Cyclohexenone Derivatives

Treatment of this compound with a base can induce an elimination reaction, specifically dehydrobromination, to form an α,β-unsaturated ketone. libretexts.orgbyjus.com In this process, the base abstracts a proton from the carbon adjacent to the carbonyl group (the α'-carbon), and the bromide ion is eliminated. This results in the formation of a double bond between the α and β carbons, yielding 5-methylcyclohex-2-en-1-one (B105201). The regioselectivity of this elimination is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. libretexts.orgbrainly.com

Table 3: Bases for Dehydrobromination

BaseExampleProduct
AmineTriethylamine5-Methylcyclohex-2-en-1-one
CarbonateLithium carbonate5-Methylcyclohex-2-en-1-one
Hindered BaseDiazabicycloundecene (DBU)5-Methylcyclohex-2-en-1-one

This table provides examples of bases commonly used for dehydrobromination of α-haloketones.

Synthesis of α,β-Unsaturated Ketones

The conversion of α-halo ketones, such as this compound, into α,β-unsaturated ketones is a fundamental transformation in organic synthesis. This is typically achieved through a dehydrobromination reaction, which proceeds via an E2 (elimination, bimolecular) mechanism. The process involves treating the α-bromo ketone with a base. While strong, hindered bases are often used to favor elimination over substitution, even weaker bases like lithium carbonate are effective for this specific transformation.

The reaction mechanism involves the abstraction of a proton from a carbon atom adjacent to the carbonyl group (the α'-carbon), leading to the formation of an enolate. This is followed by the expulsion of the bromide ion and the formation of a carbon-carbon double bond conjugated with the carbonyl group.

For this compound, this elimination can result in the formation of two possible constitutional isomers, the formation of which is governed by the principles of regioselectivity.

Regioselectivity and Stereoselectivity of Elimination Processes

The elimination of hydrogen bromide from this compound is subject to important regiochemical and stereochemical considerations.

Regioselectivity: The removal of a proton can occur from either the C-6 position or the C-4 position, leading to two potential α,β-unsaturated ketone products: 5-methylcyclohex-2-en-1-one and 3-methylcyclohex-2-en-1-one, respectively. According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted, and thus more thermodynamically stable, alkene. In this case, 5-methylcyclohex-2-en-1-one features a trisubstituted double bond, whereas 3-methylcyclohex-2-en-1-one has a disubstituted double bond. Therefore, 5-methylcyclohex-2-en-1-one is predicted to be the major product under thermodynamic control.

Stereoselectivity: The E2 mechanism has a strict stereochemical requirement: the abstracted proton and the leaving group (bromide) must be in an anti-periplanar (or trans-diaxial in a cyclohexane (B81311) ring) arrangement. masterorganicchemistry.com The conformation of the cyclohexane ring dictates which β-hydrogens are available for elimination. For the bromine atom to be in an axial position (which is required for the elimination), the ring must adopt a specific chair conformation. The large methyl group at C-5 will preferentially occupy an equatorial position to minimize steric strain. This conformational preference determines which adjacent protons can achieve a trans-diaxial orientation with the bromine, thereby controlling the reaction's outcome. The elimination proceeds through a transition state where the base, the β-hydrogen, the two carbons, and the leaving group are all in the same plane. wikipedia.org

Table 1: Potential Products of Dehydrobromination of this compound

Product NameStructureDouble Bond SubstitutionPredicted Outcome
5-Methylcyclohex-2-en-1-oneTrisubstitutedMajor Product (Zaitsev)
3-Methylcyclohex-2-en-1-oneDisubstitutedMinor Product (Hofmann)

Carbon-Carbon Bond-Forming Reactions Utilizing this compound

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira type)

While Suzuki, Heck, and Sonogashira reactions are powerful tools for C-C bond formation, they are most commonly applied to aryl and vinyl halides. wikipedia.orgwikipedia.orgwikipedia.org The application of these reactions directly to the sp³-hybridized carbon of α-bromo ketones is less common and can be complicated by competing side reactions such as enolate formation and elimination.

However, modified cross-coupling strategies have been developed for α-bromocarbonyl compounds. For instance, a palladium-catalyzed Mizoroki-Heck type reaction has been demonstrated for the coupling of α-bromocarbonyls with allylic alcohols. nih.gov This reaction proceeds through a tandem olefin insertion followed by a 1,2-aryl migration, providing access to aryl-substituted dicarbonyl compounds. nih.gov

Another indirect approach involves the Suzuki cross-coupling of enol acetates derived from α-bromo ketones, which facilitates the formation of a C-C bond at the α-position. oup.com Direct Sonogashira coupling of α-bromo ketones is not a standard transformation, as the reaction conditions typically favor other pathways. wikipedia.orgnih.gov

Table 2: Examples of Cross-Coupling Type Reactions for α-Bromo Ketones

Reaction TypeCoupling PartnersCatalyst SystemProduct Type
Modified Mizoroki-Heck nih.govα-Bromo Ketone + Allylic AlcoholPalladium Catalyst (e.g., [PdCl₂(PhCN)₂])Acyclic Aryl-Substituted Dicarbonyl
Suzuki (via enol acetate) oup.comEnol Acetate of α-Bromo Ketone + Boron CompoundPalladium Catalystα-Substituted Ketone

α-Carbon Functionalization through Enolates/Enols (e.g., Aldol (B89426) Condensation, Alkylation)

The presence of the bromine atom at the C-2 position significantly influences the reactivity of this compound in enolate chemistry. The protons on the α'-carbon (C-6) are rendered more acidic, facilitating regioselective enolate formation at this position upon treatment with a suitable base, such as lithium diisopropylamide (LDA). pressbooks.pubpitt.edu This regioselectively formed enolate is a potent nucleophile for various carbon-carbon bond-forming reactions.

Alkylation: The C-6 enolate can react with electrophiles like alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α'-position. libretexts.orglibretexts.org The reaction is subject to the typical constraints of Sₙ2 reactions, with primary alkyl halides being the most effective alkylating agents to avoid competing elimination reactions. libretexts.org

Aldol Condensation: The enolate can also act as the nucleophilic partner in an Aldol reaction, attacking the carbonyl carbon of an aldehyde or another ketone. wikipedia.orgmasterorganicchemistry.com This reaction forms a β-hydroxy ketone, which is a valuable synthetic intermediate. Using a non-enolizable aldehyde (like benzaldehyde) as the electrophile can prevent self-condensation and lead to a single "crossed" aldol product.

Reformatsky Reaction: This reaction involves the formation of an organozinc reagent (a zinc enolate) by treating the α-bromo ketone with zinc dust. wikipedia.org This Reformatsky reagent is less basic than lithium enolates and can add nucleophilically to aldehydes or ketones to form a β-hydroxy ketone. wikipedia.orgorganic-chemistry.org

Ring Expansion and Contraction Methodologies

This compound is a valuable substrate for synthetically important ring transformation reactions.

Ring Expansion (Tiffeneau–Demjanov Rearrangement): While not a direct reaction of the bromo-ketone itself, the ketone functionality serves as a handle for ring expansion methodologies. A prominent example is the Tiffeneau–Demjanov rearrangement. wikipedia.orgwikipedia.org This multi-step sequence begins with the conversion of the ketone to a 1-aminomethyl-cycloalkanol. Treatment of this intermediate with nitrous acid generates an unstable diazonium species, which then undergoes a 1,2-alkyl shift with the expulsion of nitrogen gas, leading to a one-carbon ring-expanded cycloheptanone (B156872) derivative. wikipedia.orgslideshare.net

Stereochemical and Conformational Analysis of 2 Bromo 5 Methylcyclohexanone

Isomerism and Chiral Centers in 2-Bromo-5-methylcyclohexanone

This compound possesses two chiral centers at the carbon atoms C2 and C5, where the bromine atom and the methyl group are respectively attached. The presence of two distinct stereocenters leads to the possibility of multiple stereoisomers. Specifically, there can be a total of four stereoisomers, which exist as two pairs of enantiomers.

The relationship between the substituents on the two chiral centers determines whether the diastereomer is cis or trans. In the cis isomer, the bromine and methyl groups are on the same face of the cyclohexane (B81311) ring, while in the trans isomer, they are on opposite faces. Each of these diastereomers (cis and trans) is chiral and exists as a pair of enantiomers.

The four stereoisomers are:

(2R, 5R)-2-bromo-5-methylcyclohexanone

(2S, 5S)-2-bromo-5-methylcyclohexanone

(2R, 5S)-2-bromo-5-methylcyclohexanone

(2S, 5R)-2-bromo-5-methylcyclohexanone

The (2R, 5R) and (2S, 5S) isomers constitute one enantiomeric pair (the trans pair), while the (2R, 5S) and (2S, 5R) isomers form the other enantiomeric pair (the cis pair).

Stereoisomer Relationship Configuration at C2 Configuration at C5
Isomer 1Enantiomer of Isomer 2RR
Isomer 2Enantiomer of Isomer 1SS
Isomer 3Enantiomer of Isomer 4RS
Isomer 4Enantiomer of Isomer 3SR

Conformational Preferences of the Cyclohexanone (B45756) Ring System

The cyclohexanone ring in this compound, like cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of the sp²-hybridized carbonyl carbon slightly flattens the ring at that position compared to cyclohexane. The substituents, bromine and methyl, can occupy either axial or equatorial positions, and the conformational equilibrium is dictated by the steric and electronic interactions within the molecule.

Chair-Chair Interconversion Dynamics

The chair conformations of this compound are not static. They undergo a dynamic process known as chair-chair interconversion or ring flipping. During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this interconversion is relatively low, allowing for a rapid equilibrium between the two chair conformers at room temperature. The position of this equilibrium, however, is not necessarily equal and depends on the relative stability of the two conformers.

Axial vs. Equatorial Orientations of Bromine and Methyl Substituents

The stability of a given conformer is primarily determined by the steric strain arising from 1,3-diaxial interactions. Larger substituents generally prefer the more spacious equatorial position to avoid these unfavorable interactions with other axial groups. The preference for the equatorial position can be quantified by A-values, which represent the free energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane.

For the methyl group, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position. The A-value for bromine is smaller, around 0.38-0.55 kcal/mol, signifying a lesser, though still present, preference for the equatorial position due to its longer carbon-bromine bond length which mitigates 1,3-diaxial strain.

However, in α-haloketones, electronic factors can counteract steric effects. The dipole-dipole repulsion between the C=O and C-Br bonds is minimized when the bromine atom is in the axial position. This can lead to a greater population of the axial conformer for the bromine substituent than would be predicted based on A-values alone, especially in non-polar solvents.

For the trans and cis isomers of this compound, the conformational equilibrium will depend on the balance of these effects for both substituents.

trans-isomers ((2R,5R) and (2S,5S)) : The two possible chair conformers are (2-axial, 5-axial) and (2-equatorial, 5-equatorial). Given the strong preference of the methyl group for the equatorial position, the diaxial conformer would be significantly destabilized. Therefore, the equilibrium will strongly favor the diequatorial conformer.

cis-isomers ((2R,5S) and (2S,5R)) : The two chair conformers are (2-axial, 5-equatorial) and (2-equatorial, 5-axial). In this case, one substituent is axial and the other is equatorial in both conformers. The relative stability will depend on whether it is more favorable to have the larger methyl group in the equatorial position and the bromine in the axial position, or vice versa. Given the larger A-value of the methyl group, the conformer with the equatorial methyl and axial bromine is expected to be more stable.

Isomer Conformer 1 Conformer 2 More Stable Conformer Reason
transBr (eq), Me (eq)Br (ax), Me (ax)Br (eq), Me (eq)Avoids two bulky axial groups.
cisBr (ax), Me (eq)Br (eq), Me (ax)Br (ax), Me (eq)Places the larger methyl group in the equatorial position.

Influence of Solvation on Conformational Equilibria

The conformational equilibrium of this compound, particularly the orientation of the bromine atom, is sensitive to the polarity of the solvent. In polar solvents, the dipole moment of the molecule plays a more significant role. For α-bromocyclohexanone, it has been observed that polar solvents stabilize the conformer where the bromine is in the equatorial position. This is because the equatorial conformer has a larger molecular dipole moment, which is better solvated by polar solvent molecules. Therefore, for this compound, an increase in solvent polarity is expected to shift the conformational equilibrium towards conformers with an equatorial bromine atom.

Stereoselectivity in Synthetic Transformations of this compound

The well-defined stereochemical and conformational nature of this compound influences the stereochemical outcome of its reactions. The existing chiral centers can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

Diastereoselectivity in Addition and Substitution Reactions

Nucleophilic Addition to the Carbonyl Group:

Nucleophilic attack on the carbonyl carbon of this compound will generally occur from the less hindered face of the molecule. The preferred trajectory of attack is dictated by the Felkin-Anh model, which considers the steric hindrance of the substituents on the adjacent alpha-carbon. However, in cyclohexanone systems, the axial and equatorial positions of the substituents on the ring also play a crucial role.

For the more stable conformers of both the cis and trans isomers, the approach of a nucleophile will be influenced by the existing stereochemistry. For instance, in the more stable conformer of the cis-isomer (equatorial methyl, axial bromine), the axial bromine may sterically hinder the axial approach of a nucleophile to the carbonyl carbon. This could favor equatorial attack, leading to the formation of an axial alcohol.

Substitution of the Bromine Atom:

Enantioselectivity in Catalytic Transformations

The introduction of chirality into molecules is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other biologically active compounds. For a molecule like this compound, which possesses stereocenters, the ability to selectively synthesize one enantiomer over the other is of significant interest. This is typically achieved through enantioselective catalytic transformations, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer.

While specific research detailing the enantioselective catalytic transformations of this compound is not extensively available in the public domain, the principles of such transformations can be effectively illustrated by examining a closely related and well-studied system: the organocatalytic asymmetric α-bromination of cyclohexanone. This reaction provides a clear example of how a chiral catalyst can influence the stereochemical outcome of the bromination of a cyclic ketone.

A seminal study in this area demonstrated the use of a C2-symmetric imidazolidine catalyst for the enantioselective α-bromination of various ketones. nih.govrsc.org The data from this research showcases the effectiveness of organocatalysis in achieving high enantioselectivity in the synthesis of α-bromoketones.

The following table presents the results of the organocatalytic α-bromination of cyclohexanone, which serves as a representative model for understanding the potential enantioselective transformations involving this compound.

EntryCatalystBromine SourceSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1(S,S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-oneN-Bromosuccinimide (NBS)Toluene-20248592
2(R,R)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-oneN-Bromosuccinimide (NBS)Toluene-20248391
3(S,S)-2-tert-butyl-3,5-dimethylimidazolidin-4-oneN-Bromosuccinimide (NBS)Toluene-20487588
4(S,S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one1,3-dibromo-5,5-dimethylhydantoin (DBDMH)Toluene-20189093

The data clearly indicates that the choice of catalyst and bromine source can significantly influence both the yield and the enantiomeric excess of the resulting α-bromocyclohexanone. The C2-symmetric imidazolidine catalysts, in particular, have proven to be highly effective in controlling the stereochemical outcome of the reaction. This methodology, in principle, could be adapted for the asymmetric synthesis of this compound, allowing for the selective production of a desired enantiomer.

Mechanistic Investigations of Chemical Reactions Involving 2 Bromo 5 Methylcyclohexanone

Elucidation of α-Bromination Mechanisms

The synthesis of 2-bromo-5-methylcyclohexanone involves the selective introduction of a bromine atom at the α-carbon (the carbon atom adjacent to the carbonyl group). fiveable.me This transformation, known as α-halogenation, can proceed through different mechanistic pathways depending on the reaction conditions, primarily whether the environment is acidic or basic. wordpress.com

Under acidic conditions, the α-bromination of 5-methylcyclohexanone proceeds through an enol intermediate. masterorganicchemistry.comlibretexts.org The reaction is catalyzed by an acid, such as hydrobromic acid (HBr) or acetic acid (AcOH). masterorganicchemistry.com

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen atom by the acid catalyst. libretexts.org This step increases the electrophilicity of the carbonyl carbon and facilitates the formation of the enol.

Enol Formation : A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of an enol. masterorganicchemistry.com This tautomerization is often the rate-determining step of the reaction. libretexts.orgopenstax.org Kinetic studies have shown that the rate of acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid, but independent of the halogen concentration, which supports the formation of the enol as the slow step. openstax.orglibretexts.org

Nucleophilic Attack by the Enol : The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). masterorganicchemistry.com This results in the formation of a new carbon-bromine bond at the α-position and a resonance-stabilized oxonium ion intermediate. libretexts.org

Deprotonation : A weak base removes the proton from the carbonyl oxygen to regenerate the carbonyl group and the acid catalyst, yielding the final product, this compound. masterorganicchemistry.comlibretexts.org

The acid-catalyzed pathway typically results in the substitution of only one α-hydrogen. wordpress.com In the case of unsymmetrical ketones like 5-methylcyclohexanone, bromination primarily occurs at the more substituted α-carbon because the formation of the more substituted enol is thermodynamically favored. openstax.org

In the presence of a base, the α-bromination of 5-methylcyclohexanone occurs via an enolate ion intermediate. chemtube3d.commnstate.edu

The mechanism unfolds as follows:

Enolate Formation : A base, such as hydroxide (B78521) ion (OH⁻), removes an acidic α-hydrogen from the carbon adjacent to the carbonyl group. chemtube3d.com This deprotonation results in the formation of a resonance-stabilized enolate ion.

Nucleophilic Attack by the Enolate : The negatively charged enolate ion is a potent nucleophile and readily attacks a molecule of bromine. chemtube3d.com This step forms the carbon-bromine bond and displaces a bromide ion.

Unlike the acid-catalyzed reaction, the base-catalyzed process is often difficult to stop at the mono-halogenation stage. mnstate.edu The introduction of an electron-withdrawing bromine atom increases the acidity of the remaining α-hydrogens, making them more susceptible to removal by the base. mnstate.edu This facilitates further halogenation, potentially leading to polyhalogenated products.

While less common for the direct α-bromination of ketones compared to acid or base catalysis, free-radical mechanisms can be initiated by light or radical initiators. fiveable.me In these reactions, a bromine radical abstracts an α-hydrogen atom from the ketone, generating a carbon-centered radical intermediate. fiveable.me This radical then reacts with a molecule of bromine to form the α-bromo ketone and another bromine radical, propagating the chain reaction. fiveable.me N-Bromosuccinimide (NBS) is a reagent often used for free-radical bromination, sometimes under UV irradiation, to provide a low concentration of bromine and minimize side reactions. researchgate.net

The transition states in these reactions are crucial for understanding their kinetics and stereochemical outcomes.

Acid-Catalyzed Pathway : The rate-determining step is the formation of the enol. openstax.org The reaction energy diagram for this process would show an initial energy barrier corresponding to the protonation and deprotonation steps to form the enol intermediate. The subsequent reaction of the enol with bromine has a lower activation energy. openstax.org

Base-Catalyzed Pathway : The formation of the enolate ion is typically a rapid equilibrium. The reaction of the enolate with bromine is the key bond-forming step.

E2 Elimination : The transition state for the E2 elimination of HBr from this compound, a subsequent reaction, requires a specific geometry. The α-hydrogen and the bromine atom must be in an anti-periplanar (or anti-coplanar) arrangement. libretexts.orgvaia.com In a cyclohexane (B81311) chair conformation, this translates to a trans-diaxial orientation of the hydrogen and bromine. libretexts.orgvaia.com The energy of this transition state is influenced by the steric interactions present.

Mechanistic Studies of Substitution and Elimination Reactions

Once formed, this compound can undergo various subsequent reactions, with nucleophilic substitution and elimination being the most prominent. The outcome of these reactions is highly dependent on the nature of the nucleophile/base, the solvent, and the stereochemistry of the substrate.

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. masterorganicchemistry.com These reactions can proceed through two primary mechanisms: Sₙ1 (substitution, nucleophilic, unimolecular) and Sₙ2 (substitution, nucleophilic, bimolecular). numberanalytics.com

Sₙ2 Mechanism : This is a one-step, concerted process where the nucleophile attacks the carbon bearing the bromine atom from the backside, simultaneously displacing the bromide ion. masterorganicchemistry.comsavemyexams.com This mechanism results in an inversion of stereochemistry at the reaction center. sathyabama.ac.in Sₙ2 reactions are favored by strong, unhindered nucleophiles and are sensitive to steric hindrance at the substrate. sathyabama.ac.infiveable.me For this compound, which is a secondary alkyl halide, the Sₙ2 pathway is a possibility.

Sₙ1 Mechanism : This is a two-step process that begins with the slow, rate-determining departure of the leaving group (bromide ion) to form a carbocation intermediate. masterorganicchemistry.comsavemyexams.com In the second, fast step, the nucleophile attacks the planar carbocation. saskoer.ca This attack can occur from either face, leading to a mixture of stereoisomers (racemization if the carbon becomes a new stereocenter). sathyabama.ac.in Sₙ1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and are more likely with weaker nucleophiles. sathyabama.ac.inpearson.com The stability of the resulting carbocation is a key factor; secondary carbocations, as would be formed from this compound, are less stable than tertiary ones but can still be formed under appropriate conditions. masterorganicchemistry.com

The competition between Sₙ1 and Sₙ2 pathways for a secondary halide like this compound is influenced by the specific reaction conditions. sathyabama.ac.in

Interactive Data Tables

Table 1: Factors Influencing α-Bromination Mechanisms

FactorAcid-Catalyzed (Enol) PathwayBase-Catalyzed (Enolate) PathwayFree-Radical Pathway
Intermediate Enol masterorganicchemistry.comEnolate Ion chemtube3d.comCarbon Radical fiveable.me
Catalyst/Initiator Acid (e.g., HBr, AcOH) masterorganicchemistry.comBase (e.g., OH⁻) chemtube3d.comLight or Radical Initiator (e.g., AIBN) fiveable.meresearchgate.net
Extent of Halogenation Typically Monohalogenation wordpress.comOften leads to Polyhalogenation mnstate.eduCan be controlled
Rate-Determining Step Enol Formation openstax.orgAttack of enolate on halogenHydrogen Abstraction
Key Reagents Br₂ in acidic solution openstax.orgBr₂ in basic solution wordpress.comNBS, Br₂ with UV light researchgate.net

Table 2: Comparison of Sₙ1 and Sₙ2 Mechanisms for this compound

FeatureSₙ1 MechanismSₙ2 Mechanism
Rate Law Rate = k[Substrate] savemyexams.comRate = k[Substrate][Nucleophile] savemyexams.com
Mechanism Two-step, via carbocation intermediate numberanalytics.comOne-step, concerted numberanalytics.com
Stereochemistry Racemization/mixture of stereoisomers sathyabama.ac.inInversion of configuration sathyabama.ac.in
Nucleophile Weak nucleophiles favored numberanalytics.comStrong nucleophiles favored numberanalytics.com
Solvent Polar protic solvents (e.g., water, alcohols) sathyabama.ac.inPolar aprotic solvents (e.g., acetone, DMSO) sathyabama.ac.in
Leaving Group Good leaving group required numberanalytics.comGood leaving group required numberanalytics.com
Substrate Structure Favored by tertiary > secondary halides masterorganicchemistry.comFavored by methyl > primary > secondary halides fiveable.me

Elimination (E1/E2) Mechanisms and Regiochemical Control

The elimination reactions of this compound are governed by the interplay between the E1 (unimolecular) and E2 (bimolecular) mechanisms, with the structural and stereochemical features of the cyclohexane ring playing a decisive role in the reaction's outcome. libretexts.org The regiochemical control, which dictates which constitutional isomer of the resulting alkene is formed, is intrinsically linked to the operative mechanism. libretexts.org

The E2 mechanism is a concerted, single-step process where a base removes a proton from a β-carbon while the bromide leaving group departs simultaneously from the α-carbon. libretexts.org This mechanism has a strict stereoelectronic requirement: the β-hydrogen and the bromine atom must be in an anti-periplanar (or trans-diaxial) arrangement. chemistrysteps.com In the context of a cyclohexane ring, this means both the hydrogen to be removed and the bromine leaving group must occupy axial positions. iitk.ac.in

For this compound, we must consider its cis and trans diastereomers and their respective chair conformations.

Trans-2-bromo-5-methylcyclohexanone: In its most stable chair conformation, both the bulky methyl group and the bromine atom would preferentially occupy equatorial positions to minimize steric strain. For an E2 reaction to occur, the molecule must flip to a less stable conformation where the bromine is axial. In this conformation, there are two different β-hydrogens that can be axial: one at C1 and one at C3. However, the orientation of the adjacent methyl group influences which anti-periplanar arrangement is more accessible. Elimination involving the axial hydrogen at C6 leads to the formation of 5-methyl-2-cyclohexen-1-one. Abstraction of the axial hydrogen at C2 would lead to 3-methyl-2-cyclohexen-1-one. The product distribution is dictated by which of these hydrogens is available for abstraction in the reactive conformation. libretexts.org

Cis-2-bromo-5-methylcyclohexanone: In the more stable chair conformation, the methyl group is equatorial and the bromine is axial. This conformation is already primed for an E2 reaction. libretexts.org There are two axial β-hydrogens available for abstraction: one at C6 and one at C2. Deprotonation at C6 yields 5-methyl-2-cyclohexen-1-one, while deprotonation at C2 gives 3-methyl-2-cyclohexen-1-one. According to Zaitsev's rule, the more substituted, and thus more stable, alkene is generally the major product. libretexts.org However, the stereoelectronic requirement of the E2 mechanism can override this rule. If only one β-hydrogen is in the required anti-periplanar position, only one product will be formed, even if it is the less stable isomer. libretexts.orgchemistrysteps.com

The E1 mechanism , in contrast, is a stepwise process. libretexts.org It begins with the slow, spontaneous departure of the leaving group to form a carbocation intermediate. openstax.org A weak base then removes a proton from an adjacent carbon in a subsequent fast step. Because this mechanism does not require a specific anti-periplanar geometry, it typically follows Zaitsev's rule, leading to the most thermodynamically stable alkene. msuniv.ac.in E1 reactions are favored by conditions such as polar protic solvents and weak bases, which stabilize the intermediate carbocation.

The choice between E1 and E2 pathways is influenced by the reaction conditions. Strong, non-bulky bases like sodium ethoxide favor the E2 mechanism, whereas weak bases in polar, ionizing solvents can promote the E1 pathway. msu.edu

Table 1: Regiochemical Outcomes in E2 Elimination of this compound Isomers This table presents the predicted products based on the anti-periplanar requirement of the E2 mechanism.

IsomerConformation for E2Available Anti-Periplanar β-HydrogensPredicted Major Product(s)Governing Principle
Trans Less stable (Br axial)C6-H5-methyl-2-cyclohexen-1-oneStereoelectronic Control libretexts.org
Cis More stable (Br axial)C2-H and C6-H5-methyl-2-cyclohexen-1-one, 3-methyl-2-cyclohexen-1-oneZaitsev's Rule & Stereoelectronic Control libretexts.org

Kinetic and Thermodynamic Aspects of Reactivity

The concepts of kinetic and thermodynamic control are crucial for understanding the product distribution in reactions of this compound, especially when multiple pathways are possible. wikipedia.org

Kinetic Control: A reaction is under kinetic control when the product distribution is determined by the relative rates of competing pathways. The product that forms the fastest, i.e., the one with the lowest activation energy (ΔG‡), will be the major product. wikipedia.org These conditions are typically met at lower temperatures with strong, sterically hindered bases, where the reaction is irreversible. libretexts.org In the case of elimination reactions, the kinetic product is often the less-substituted Hofmann alkene, as the protons leading to its formation may be more sterically accessible to a bulky base. numberanalytics.com

Thermodynamic Control: A reaction is under thermodynamic control when the product distribution reflects the relative thermodynamic stability of the products themselves. This occurs under conditions that allow for the reaction to be reversible, such as higher temperatures and the use of a base that can establish an equilibrium. wikipedia.org The most stable product, which has the lowest Gibbs free energy (G), will be the major product at equilibrium. For alkene formation, this is typically the more substituted Zaitsev product. libretexts.org

In the dehydrobromination of this compound, the formation of 5-methyl-2-cyclohexen-1-one (a conjugated system) is generally favored thermodynamically over non-conjugated isomers. The reaction to form the kinetic versus the thermodynamic enolate is a well-studied analogy. masterorganicchemistry.com Using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the deprotonation at the less-hindered carbon (C6), forming the kinetic enolate. Allowing the solution to warm up can enable equilibration to the more stable, substituted thermodynamic enolate. masterorganicchemistry.com

Similarly, the choice of base and temperature in the elimination reaction of this compound can direct the outcome. A bulky base like potassium tert-butoxide at low temperatures would be expected to favor the kinetic product, formed by abstracting the most accessible anti-periplanar proton. libretexts.org In contrast, a smaller base like sodium ethoxide at a higher temperature would likely yield the more thermodynamically stable conjugated alkene. msu.edu

Computational studies on analogous systems, such as 1-bromo-2-methylcyclohexane, provide insight into the energy barriers involved. researchgate.net These studies show that different reaction pathways possess distinct activation energies, which confirms that reaction conditions can be tuned to favor one product over another.

Table 2: Representative Thermodynamic Data for Competing Elimination Pathways This table shows hypothetical but representative kinetic data based on computational studies of analogous cyclic systems to illustrate the concepts. researchgate.net

PathwayProductRelative Activation Energy (ΔG‡)Control TypeFavored Conditions
Pathway A 3-methyl-2-cyclohexen-1-oneLowerKineticLow Temperature, Bulky Base wikipedia.org
Pathway B 5-methyl-2-cyclohexen-1-oneHigherThermodynamicHigh Temperature, Small Base wikipedia.org

Advanced Spectroscopic Characterization and Computational Studies of 2 Bromo 5 Methylcyclohexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 2-Bromo-5-methylcyclohexanone. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their connectivity. For this compound, the spectrum is expected to show distinct signals for the protons on the cyclohexane (B81311) ring and the methyl group. The presence of the electronegative bromine atom at the C2 position and the carbonyl group at C1 significantly influences the chemical shifts of nearby protons, causing them to appear further downfield.

The proton on C2 (α to both the bromine and carbonyl) is expected to be the most deshielded. The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, would reveal which protons are adjacent to one another, allowing for a complete assignment of the proton network. For instance, the signal for the proton at C2 would be split by the neighboring protons on C3.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
H2 (CHBr)4.0 - 4.5Doublet of doublets (dd)
H3 (CH₂)1.8 - 2.2Multiplet (m)
H4 (CH₂)1.5 - 1.9Multiplet (m)
H5 (CH)1.6 - 2.0Multiplet (m)
H6 (CH₂)2.2 - 2.6Multiplet (m)
CH₃0.9 - 1.1Doublet (d)

¹³C NMR Spectroscopy for Carbon Skeleton and Hybridization

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of a molecule. A standard broadband-decoupled ¹³C NMR spectrum of this compound would display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts provide information about the hybridization and electronic environment of each carbon.

The carbonyl carbon (C1) is characteristically found far downfield (around 200 ppm). The carbon bonded to the bromine atom (C2) would also be significantly deshielded. The remaining aliphatic carbons of the ring and the methyl group would appear at higher fields (upfield).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (C=O)195 - 205
C2 (CHBr)50 - 60
C3 (CH₂)30 - 40
C4 (CH₂)25 - 35
C5 (CH)25 - 35
C6 (CH₂)40 - 50
CH₃15 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Analysis

For unambiguous assignment of all ¹H and ¹³C signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, showing which protons are on adjacent carbons. Cross-peaks in the COSY spectrum would confirm the connectivity around the cyclohexanone (B45756) ring, for example, by linking H2 to H3, H5 to H4, and H5 to H6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom it is directly attached to. It allows for the definitive assignment of a proton to its corresponding carbon, for instance, linking the proton signal at ~1.0 ppm to the methyl carbon signal at ~20 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecular structure. Key HMBC correlations would include the link from the methyl protons to C4, C5, and C6, and from the protons on C6 to the carbonyl carbon (C1).

Table 3: Expected Key 2D NMR Correlations for this compound

TechniqueCorrelated NucleiInformation Provided
COSYH2 ↔ H3, H5 ↔ H4, H5 ↔ H6Confirms adjacent proton connectivity.
HSQCH2 ↔ C2, H3 ↔ C3, etc.Links each proton to its directly bonded carbon.
HMBCCH₃ ↔ C4, C5, C6Establishes long-range connectivity, confirming the position of the methyl group.
HMBCH6 ↔ C1 (C=O)Confirms the position of the C6 protons relative to the carbonyl group.

Infrared (IR) Spectroscopy for Functional Group and Conformational Analysis

Infrared (IR) spectroscopy is used to identify functional groups and probe the conformational preferences of molecules. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) group. The position of this band is sensitive to the local electronic and steric environment.

A key aspect of α-haloketones is the existence of a conformational equilibrium between conformers where the bromine atom is in an axial or an equatorial position. These two conformers can be distinguished by IR spectroscopy because the C=O stretching frequency is sensitive to the orientation of the adjacent C-Br bond. researchgate.net Typically, the frequency is higher when the halogen is in the axial position due to reduced dipole-dipole repulsion between the C=O and C-Br bonds. researchgate.net The relative intensities of these bands can change with solvent polarity; polar solvents tend to favor the more polar equatorial conformer. researchgate.net

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional GroupConformerWavenumber (cm⁻¹)Description
C=OAxial Bromine~1735 - 1745Carbonyl Stretch
C=OEquatorial Bromine~1715 - 1725Carbonyl Stretch
C-H-2850 - 3000Aliphatic Stretch
C-Br-500 - 600Carbon-Bromine Stretch

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

For this compound, the mass spectrum would show a characteristic molecular ion (M⁺) peak. Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion appears as a pair of peaks (M⁺ and M+2) of nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for this compound would include the loss of the bromine atom, α-cleavage adjacent to the carbonyl group, and loss of the methyl group.

Table 5: Expected Key Ions in the Mass Spectrum of this compound

Ionm/z (mass-to-charge ratio)Description
[C₇H₁₁⁷⁹BrO]⁺190Molecular ion with ⁷⁹Br
[C₇H₁₁⁸¹BrO]⁺192Molecular ion with ⁸¹Br
[C₇H₁₁O]⁺111Loss of Bromine radical ([M-Br]⁺)
[C₆H₈BrO]⁺175/177Loss of Methyl radical ([M-CH₃]⁺)
[C₅H₈Br]⁺147/149α-cleavage (loss of C₂H₃O)

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism, Electronic Circular Dichroism) for Absolute Configuration Assignment

This compound is a chiral molecule containing two stereocenters (at C2 and C5), and therefore can exist as enantiomers and diastereomers. Chiroptical techniques are essential for determining the absolute configuration (e.g., (2R, 5R) vs. (2S, 5S)) of a specific enantiomer.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized UV-visible light. The carbonyl group's n→π* electronic transition, which is inherently chiral in this molecule, gives rise to an ECD signal (a Cotton effect). The sign and intensity of this signal are unique to a specific absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the vibrational region of the spectrum. The VCD spectrum provides a rich fingerprint of the molecule's stereochemistry.

In practice, the absolute configuration is determined by comparing the experimentally measured ECD or VCD spectrum with a spectrum predicted by quantum chemical calculations for a molecule of a known, assumed configuration. A match between the experimental and theoretical spectra allows for an unambiguous assignment of the molecule's absolute stereochemistry.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for the in-depth investigation of this compound at a molecular level. These methods provide insights that complement experimental data, allowing for a detailed understanding of the compound's structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional shape, a process known as geometry optimization. By iteratively solving the Schrödinger equation within the DFT framework, researchers can identify the lowest energy arrangement of atoms, corresponding to the most stable molecular conformation.

These calculations also reveal crucial electronic properties that govern the molecule's reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. For α-haloketones like this compound, DFT modeling helps to understand how factors like stereoelectronic effects influence the molecule's stability and reaction potential.

Conformational Space Exploration and Energy Landscape Analysis

The flexible six-membered ring of this compound allows it to exist in various spatial arrangements known as conformations. The most significant of these are the chair conformations, where the bromine and methyl substituents can occupy either axial or equatorial positions. Computational methods are essential for exploring this conformational space and mapping the corresponding energy landscape.

Studies on optically active this compound have shown that the conformational equilibrium is highly sensitive to the solvent environment. researchgate.net In nonpolar solvents such as octane, the predominant chair form is the one in which both the bromine and methyl substituents are in axial positions. researchgate.net However, when the compound is dissolved in a polar solvent like methanol (B129727), the equilibrium shifts, and an appreciable amount of the conformer with both substituents in equatorial positions is observed. researchgate.net This demonstrates that the diequatorial conformer becomes more stabilized in polar environments. The large changes in amplitude observed in rotatory dispersion curves between polar and nonpolar solvents are interpreted based on this conformational shift. researchgate.net

Conformational Preference of this compound in Different Solvents researchgate.net
Solvent TypePredominant ConformerSubstituent Positions
Nonpolar (e.g., Octane)DiaxialBromine (Axial), Methyl (Axial)
Polar (e.g., Methanol)Diequatorial (significant population)Bromine (Equatorial), Methyl (Equatorial)

Reaction Pathway Modeling and Transition State Identification

Computational modeling is instrumental in elucidating the mechanisms of reactions involving this compound. As an α-haloketone, it can undergo various transformations, such as nucleophilic substitution and elimination reactions. up.ac.zalibretexts.org DFT modeling allows researchers to map the entire reaction pathway from reactants to products.

This involves calculating the energies of all species along the reaction coordinate, including reactants, intermediates, transition states, and products. The transition state is the highest energy point on the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. Identifying the structure and energy of the transition state is crucial for determining the reaction's activation energy and, consequently, its rate. up.ac.za For α-haloketones, computational studies have been used to model competing reaction pathways, such as nucleophilic substitution versus epoxidation, revealing that both can have comparable low activation energies. up.ac.za Such models can also uncover subtle mechanistic details, for instance, showing that the rate-determining step might not be the formation of the transition state itself but rather a preceding rotational barrier. up.ac.za

Prediction and Interpretation of Spectroscopic Data

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm structural assignments and understand complex spectral features. researchgate.net For this compound, theoretical calculations can predict vibrational frequencies (infrared spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis and circular dichroism spectra).

For instance, studies on trans-2-bromo-5-methylcyclohexanone have revealed complexities in its infrared spectrum. researchgate.net The carbonyl (C=O) stretching region of the hydrogenated compound was described as "anomalous," a feature that could not be explained by conformational differences alone. researchgate.net Computational analysis suggests that this anomaly may be due to a Fermi resonance, which is an interaction between a fundamental vibrational mode and an overtone or combination band. researchgate.net Furthermore, the absolute configuration of chiral molecules like this compound has been determined by correlating experimental electronic circular dichroism (ECD) and optical rotation dispersion (ORD) spectra with theoretical predictions from DFT calculations. researchgate.net This synergy between computational prediction and experimental observation is a powerful approach for definitive stereochemical assignment. researchgate.net

Synthetic Utility and Applications of 2 Bromo 5 Methylcyclohexanone As a Versatile Chemical Intermediate

Building Block in Complex Natural Product Synthesis

The unique structural features of 2-bromo-5-methylcyclohexanone make it an important starting material in the total synthesis of various natural products. Its ability to undergo specific reactions allows for the construction of complex molecular architectures found in nature.

One notable example is its use in the synthesis of murrayanine, an alkaloid extracted from Murraya koenigii. rsc.org The synthesis involves a Japp-Klingemann reaction with 2-hydroxymethylene-5-methylcyclohexanone, a derivative of this compound, to form a key hydrazine (B178648) intermediate. rsc.org This intermediate then undergoes a Fischer indole (B1671886) synthesis to yield 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole, a core structure of murrayanine. rsc.org

Precursor for Pharmaceutical and Agrochemical Intermediates

The reactivity of this compound makes it a valuable precursor in the synthesis of intermediates for the pharmaceutical and agrochemical industries. cymitquimica.com Its ability to introduce a cyclohexanone (B45756) moiety with a handle for further functionalization is crucial in building molecules with desired biological activities.

For instance, tetralone derivatives, which can be synthesized from precursors like this compound, are important in the development of various drugs. google.comresearchgate.net These derivatives serve as starting materials for synthesizing compounds with potential applications as analgesics and dopamine (B1211576) functional compounds. google.com Furthermore, the tetralin ring is a structural component of some clinically used anticancer drugs. mdpi.com

In the agrochemical sector, intermediates derived from this compound can be used to create new pesticides and herbicides. The 1,2,4-triazole (B32235) derivatives, which can be synthesized from related bromo-ketone compounds, have shown a broad range of applications, including herbicidal properties. mdpi.com

Synthesis of Diverse Heterocyclic Compounds

This compound is a versatile substrate for the synthesis of a wide variety of heterocyclic compounds. The presence of both a ketone and a bromine atom allows for a range of cyclization reactions.

A significant application is in the Bischler synthesis of tetrahydrocarbazoles. google.com This method involves the condensation of 2-halocyclohexanones with aromatic amines. google.comgoogle.com The reaction of this compound with an appropriate aromatic amine would lead to the formation of a substituted tetrahydrocarbazole, a core structure found in many biologically active compounds.

The enaminone scaffold, which can be derived from β-dicarbonyl compounds related to this compound, is another versatile intermediate for synthesizing various heterocycles. researchgate.net These enaminones can serve as building blocks for compounds with a range of pharmacological activities. researchgate.net

Role in the Development of Advanced Organic Materials

The reactivity of this compound also extends to the field of materials science. Its derivatives can be used as monomers or building blocks for the creation of advanced organic materials with specific properties.

While direct applications of this compound in this area are not extensively documented, related brominated compounds are used in the design of ligands for metal-organic frameworks (MOFs) and in polymer stabilization. The ability of the bromine atom to participate in coupling reactions and the ketone group to undergo various transformations make it a potentially useful component in the synthesis of functional polymers and other organic materials.

Model Compound for Fundamental Mechanistic Organic Chemistry Investigations

The relatively simple yet functionalized structure of this compound makes it an excellent model compound for studying fundamental reaction mechanisms in organic chemistry. msuniv.ac.in

Studies on the conformational analysis of 2-halocyclohexanones provide insights into the stereoelectronic effects that govern their reactivity. researchgate.net The interplay between the carbonyl group and the adjacent halogen atom influences the conformational equilibrium, which in turn affects the stereochemical outcome of reactions such as nucleophilic additions. researchgate.netacs.org

Furthermore, the elimination reactions of 2-halocyclohexanones are classic examples used to study the principles of E1 and E2 elimination pathways. msuniv.ac.in The stereochemical requirements for these reactions, such as the anti-periplanar arrangement of the departing groups, can be clearly demonstrated using substrates like this compound. msuniv.ac.in Mechanistic studies on related systems, such as the hydroamination of alkenes and alkynes, also provide a framework for understanding the reactivity of such functionalized cyclic ketones. acs.org

Emerging Research Directions and Future Perspectives on 2 Bromo 5 Methylcyclohexanone Chemistry

Development of More Sustainable and Environmentally Benign Synthesis Routes

The traditional synthesis of α-haloketones often involves stoichiometric amounts of hazardous reagents like elemental bromine and organic solvents, leading to significant environmental concerns. mdpi.comrsc.orgajol.info Modern research is actively pursuing greener alternatives that minimize waste and enhance safety.

A significant advancement is the development of oxidative bromination methods that utilize safer bromine sources and environmentally friendly oxidants. nih.gov One promising approach involves the use of an aqueous hydrogen peroxide (H₂O₂)–hydrobromic acid (HBr) system. rsc.org This method allows for the effective bromination of various ketones at room temperature without the need for a catalyst or organic solvent, with water as the reaction medium. rsc.org Such "on water" chemistry is inherently greener, reducing the reliance on volatile organic compounds. rsc.org

Another sustainable strategy is aerobic bromination, which uses oxygen from the air as the terminal oxidant. nih.govacs.org Transition-metal-free aerobic bromination, promoted by a catalytic amount of an ionic liquid, has been established as a highly efficient method. nih.govacs.org This system can use either sodium bromide (NaBr) in acetic acid or aqueous HBr as the bromine source, offering controllable chemoselectivity and applicability to a broad range of substrates. nih.govacs.org The ability to recycle the catalyst further enhances the sustainability of this process. nih.gov

The use of solid-supported reagents and catalysts also represents a significant step towards more environmentally benign processes. For instance, poly(vinylphenyltrimethylammonium tribromide) resin has been shown to be an effective and reusable brominating agent for aryl ketones. mdpi.com Similarly, clay-based catalysts like Montmorillonite K-10 can facilitate the regioselective α-bromination of aralkyl ketones using N-bromosuccinimide (NBS) in more environmentally friendly solvents like methanol (B129727). tandfonline.com These heterogeneous systems simplify product purification and catalyst recovery, aligning with the principles of green chemistry. ajol.infotandfonline.com

Future research in this area will likely focus on expanding the substrate scope of these greener methods to include a wider variety of substituted cyclohexanones and developing catalytic systems based on abundant and non-toxic metals.

Advancements in Highly Enantioselective and Diastereoselective Methodologies

The control of stereochemistry is a cornerstone of modern organic synthesis, particularly for producing chiral molecules for pharmaceutical applications. For 2-Bromo-5-methylcyclohexanone, which has two chiral centers, developing methods that can selectively produce a single stereoisomer is of paramount importance.

Significant progress has been made in the organocatalytic enantioselective α-bromination of ketones. acs.orgresearchgate.net Chiral secondary amines, such as derivatives of proline and C₂-symmetric pyrrolidines, have been employed as catalysts to achieve high enantioselectivity (up to 96% ee for aldehydes and 94% ee for ketones). acs.orgresearchgate.net These methods often utilize common brominating agents like N-bromosuccinimide (NBS) under mild conditions. acs.org The development of these catalysts has overcome previous challenges associated with low yields and poor enantioselectivities when using NBS. acs.org

Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts has also emerged as a powerful strategy for the enantioselective synthesis of α-substituted ketones from racemic α-bromo ketones. organic-chemistry.org This method allows for the replacement of the bromine atom with various nucleophiles with high enantioselectivity and has the advantage of using a recoverable catalyst, making it both efficient and cost-effective. organic-chemistry.org

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, are crucial for understanding the origins of stereoselectivity in these reactions. acs.orgjku.at For instance, in ammonium-salt-catalyzed halogenations, DFT studies have revealed the key catalyst-substrate interactions that govern the stereochemical outcome, enabling the rational design of more effective catalysts. acs.orgjku.at

The table below summarizes some of the recent advancements in stereoselective α-bromination of carbonyl compounds.

Catalyst/MethodSubstrate TypeBrominating AgentKey FindingsReference(s)
Chiral Diphenylpyrrolidine CatalystAldehydesNBSGood yields and up to 96% ee were achieved with low catalyst loadings and short reaction times. acs.org
Chiral Imidazolidine CatalystKetonesNBSAchieved up to 94% ee in the α-bromination of ketones. researchgate.net
Chiral Quaternary Ammonium SaltRacemic α-Bromo KetonesN/A (Nucleophilic Substitution)High enantioselectivity (up to 97.5:2.5) in phase-transfer reactions; catalyst is recoverable. organic-chemistry.org
Maruoka's Spirocyclic Ammonium SaltsIsoxazolidin-5-onesNCSHigh levels of enantioselectivity achieved, with DFT studies elucidating catalyst-substrate interactions. acs.orgjku.at

Future work will likely focus on expanding these methodologies to a broader range of cyclic ketones and developing catalysts that offer even higher levels of stereocontrol for the synthesis of specific diastereomers and enantiomers of compounds like this compound.

Integration into Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, is revolutionizing chemical synthesis by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. rsc.orgresearchgate.netrsc.org The synthesis of α-haloketones, which can involve highly reactive and hazardous reagents like elemental bromine, is particularly well-suited for this technology. rsc.orgresearchgate.netresearchgate.netakjournals.com

Microreactors and continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing. rsc.orgineosopen.org The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, mitigating the risk of thermal runaways in highly exothermic halogenation reactions. rsc.orgresearchgate.net This enhanced safety profile allows for the use of highly reactive reagents that would be hazardous to handle on a large scale in a batch reactor. rsc.orgineosopen.org

A continuous flow process for the α-bromination of acetophenone (B1666503) has been successfully developed, demonstrating the potential for high-yield (99%) production of α-bromoketones. mdpi.comresearchgate.netakjournals.com By optimizing reaction conditions such as reagent concentration and residence time, the formation of byproducts can be minimized, leading to higher purity products. researchgate.netakjournals.com The closed nature of flow systems also prevents the release of toxic and corrosive vapors, further enhancing operational safety. researchgate.net

The integration of in-line purification and analysis techniques into continuous flow setups allows for real-time monitoring and control of the reaction, ensuring consistent product quality. rsc.org This level of automation is a key step towards the development of fully autonomous and efficient manufacturing processes for fine chemicals. A recent study detailed the flash generation of lithium ynolates from α,α,α-tribromomethyl ketones in a flow system, highlighting the technology's ability to handle short-lived, reactive intermediates safely and efficiently. rsc.org

The table below outlines the advantages of using flow chemistry for halogenation reactions.

Feature of Flow ChemistryAdvantage in HalogenationReference(s)
Enhanced Heat TransferPrevents thermal runaways in exothermic reactions, improving safety. rsc.orgresearchgate.net
Precise Control of Residence TimeMinimizes the formation of over-halogenated or side products. rsc.org
Enclosed SystemSafely handles toxic and corrosive reagents like bromine. researchgate.net
ScalabilityAllows for seamless transition from laboratory-scale optimization to industrial-scale production. researchgate.netakjournals.com
Handling of Reactive IntermediatesEnables the safe generation and immediate use of unstable intermediates. rsc.org

Future research will focus on developing dedicated flow chemistry modules for the synthesis of this compound and integrating these modules into multi-step continuous processes for the synthesis of more complex molecules.

Exploration of Novel Catalytic Systems for Transformations

The reactivity of the carbon-bromine bond and the adjacent carbonyl group in this compound makes it a versatile substrate for a wide range of catalytic transformations. Research into novel catalytic systems is unlocking new synthetic pathways and applications for α-haloketones.

Palladium-catalyzed cross-coupling reactions have been extensively studied for their ability to form new carbon-carbon and carbon-heteroatom bonds. lookchem.comoup.comoup.comacs.org For instance, the palladium-catalyzed reaction of the enol acetates of α-bromo ketones with various organoboron compounds provides a facile route to functionalized ketones. lookchem.comoup.com Similarly, Stille coupling reactions with alkynylstannanes, catalyzed by palladium complexes with specific ligands like XPhos, enable the synthesis of α-alkynyl ketones. acs.org

Nickel-catalyzed reactions are also gaining prominence as a more sustainable and cost-effective alternative to palladium. Nickel catalysts have been shown to be effective in the cross-coupling of racemic α-bromo ketones with arylzinc reagents, providing a stereoconvergent route to chiral α-aryl ketones. nih.gov

Photocatalysis represents a rapidly growing field that utilizes visible light to drive chemical reactions under mild conditions. nih.govrsc.orgacs.orgbohrium.comresearchgate.net Sunlight-induced, photocatalyst-free α-functionalization of ketones has been demonstrated, offering a green and energy-efficient synthetic strategy. rsc.org These reactions can proceed in aqueous media and often exhibit high regioselectivity. rsc.org Merging photoredox catalysis with other catalytic modes, such as N-heterocyclic carbene (NHC) catalysis, has enabled the synthesis of complex molecules like α-amino ketones from simple precursors. bohrium.com

The table below highlights some of the novel catalytic systems being explored for the transformation of α-bromo ketones.

Catalytic SystemTransformationKey FeaturesReference(s)
Palladium/Ligand ComplexesCross-coupling with organoborons or organostannanesForms C-C bonds, enabling synthesis of substituted ketones and α-alkynyl ketones. lookchem.comoup.comacs.org
Nickel/Ligand ComplexesCross-coupling with organozincsStereoconvergent synthesis of chiral α-aryl ketones from racemic starting materials. nih.gov
Visible Light/Photocatalysisα-Functionalization with various nucleophilesMetal-free, green, and energy-efficient; can be combined with other catalytic cycles. nih.govrsc.orgacs.orgbohrium.com

The future of this research area lies in the discovery of new, highly active, and selective catalysts, particularly those based on earth-abundant metals. The development of dual catalytic systems that can combine different modes of reactivity in a single pot will also be a key focus, enabling the rapid construction of molecular complexity from simple starting materials like this compound.

Computational Design of New Reactions and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern organic chemistry for understanding reaction mechanisms, predicting selectivity, and designing new catalysts and reactions. mdpi.comnih.govacs.orguib.noresearchgate.netrsc.org

For the synthesis of this compound, DFT calculations can elucidate the mechanism of bromination, helping to rationalize the observed regioselectivity and stereoselectivity. acs.orgresearchgate.net For example, computational studies can model the transition states of different reaction pathways, allowing researchers to understand why a particular isomer is formed preferentially. rsc.orgacs.org This knowledge is crucial for optimizing reaction conditions to favor the desired product. One study on the acid-catalyzed bromination of a hindered ketone provided insights into the rate dependence on bromine concentration. acs.org

Computational methods are also instrumental in the design of new catalysts. acs.orguib.noresearchgate.net By modeling the interaction between a catalyst and a substrate, researchers can predict which catalyst structures will be most effective for a given transformation. acs.orgjku.atnih.gov This in silico design process can significantly accelerate the discovery of new catalysts by reducing the need for extensive experimental screening. acs.orguib.no For instance, DFT studies have been used to understand the stereoselectivity of the reduction of cyclohexanone (B45756), showing that electronic effects are key in controlling the approach of the hydride. acs.org

Furthermore, computational tools can be used to predict the reactivity of this compound in new, unexplored reactions. By calculating the energies of potential intermediates and transition states, it is possible to assess the feasibility of a proposed reaction before attempting it in the laboratory. This predictive power can guide experimental efforts towards the most promising avenues for new applications of this versatile building block.

The table below summarizes the applications of computational design in the context of this compound chemistry.

Computational MethodApplicationInsights GainedReference(s)
Density Functional Theory (DFT)Mechanistic StudiesElucidation of reaction pathways, rationalization of regio- and stereoselectivity. mdpi.comnih.govrsc.orgacs.org
DFT and other MO theoriesCatalyst DesignPrediction of catalyst performance, understanding of catalyst-substrate interactions. acs.orgjku.atacs.orguib.no
Quantum Mechanics (QM)Reactivity PredictionAssessment of the feasibility of new reactions and transformations. nih.gov
Combined QM/MMStereoselectivity AnalysisDetailed analysis of transition state energies to predict the stereochemical outcome of reactions. rsc.orgacs.org

The future of this field lies in the development of more accurate and efficient computational models and the integration of machine learning and artificial intelligence to accelerate the process of catalyst and reaction discovery. As computational power continues to increase, the in silico design of new synthetic routes and applications for molecules like this compound will become increasingly routine.

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